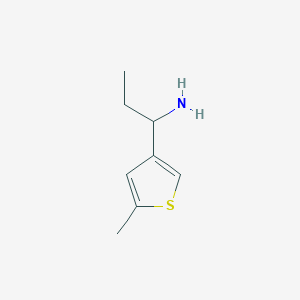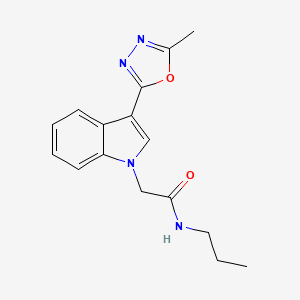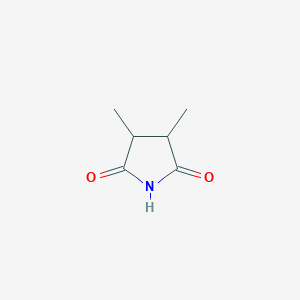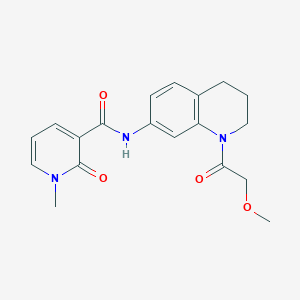
2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol, commonly known as THP-1, is a chemical compound that has been studied for its potential applications in scientific research. THP-1 is a secondary alcohol that is synthesized through a multi-step process, and its structure has been characterized using various analytical techniques.
Applications De Recherche Scientifique
THP-1 has been studied for its potential applications in various scientific research fields, including medicinal chemistry, organic synthesis, and pharmacology. THP-1 has been shown to have antiviral and anticancer properties, and it has been used as a starting material for the synthesis of various bioactive compounds. THP-1 has also been used as a chiral building block in the synthesis of complex natural products.
Mécanisme D'action
The mechanism of action of THP-1 is not well understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. THP-1 has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. THP-1 has also been shown to bind to the estrogen receptor and inhibit its activity.
Biochemical and Physiological Effects:
THP-1 has been shown to have various biochemical and physiological effects in vitro and in vivo. THP-1 has been shown to inhibit the growth of cancer cells and induce apoptosis in these cells. THP-1 has also been shown to inhibit the replication of certain viruses, including HIV-1 and hepatitis C virus. In addition, THP-1 has been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
THP-1 has several advantages for use in lab experiments, including its high yield synthesis and its ability to serve as a starting material for the synthesis of various bioactive compounds. However, THP-1 also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research involving THP-1. One area of research could focus on the development of new synthetic methods for the production of THP-1 and related compounds. Another area of research could focus on the identification of new biological targets for THP-1 and the development of new THP-1 derivatives with improved activity and selectivity. Finally, future research could focus on the development of new drug delivery systems for THP-1 and related compounds to improve their pharmacokinetic properties and reduce potential toxicity.
Méthodes De Synthèse
The synthesis of THP-1 involves several steps, starting with the reaction of 2-naphthol with 2-bromo-1-phenylethanone to form 2-(1-phenylethyl)naphthalene-1,3-diol. This intermediate is then reduced using sodium borohydride to produce 2-(1-phenylethyl)naphthalene-1,3-diol. The final step involves the oxidation of this intermediate using pyridinium chlorochromate to produce THP-1 in high yield.
Propriétés
IUPAC Name |
2-(1,2,3,4-tetrahydronaphthalen-2-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-10(9-14)12-7-6-11-4-2-3-5-13(11)8-12/h2-5,10,12,14H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWOCODACBMOGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2917649.png)

![2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2917653.png)

![6-(2-aminoethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione hydrochloride](/img/structure/B2917658.png)
![5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B2917661.png)
![2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}cyclohexanone](/img/structure/B2917662.png)

![3-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2917664.png)